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molecular formula C16H15NO2 B8554255 1h-Indole,7-methoxy-6-(phenylmethoxy)-

1h-Indole,7-methoxy-6-(phenylmethoxy)-

Cat. No. B8554255
M. Wt: 253.29 g/mol
InChI Key: PLANTPBXECBTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05131911

Procedure details

This compound is obtained according to the operating method described in Example 1d, in which the 4-benzyloxy-5-ethoxyindole is replaced by 6-benzyloxy-7-methoxyindole. A white powder is obtained (yield: 86%, m.p.=83°-84° C.).
Name
4-benzyloxy-5-ethoxyindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC1C(OCC)=CC=C2C=1C=CN2)C1C=CC=CC=1.C([O:28][C:29]1[C:37]([O:38][CH3:39])=[C:36]2[C:32]([CH:33]=[CH:34][NH:35]2)=[CH:31][CH:30]=1)C1C=CC=CC=1>>[OH:28][C:29]1[C:37]([O:38][CH3:39])=[C:36]2[C:32]([CH:33]=[CH:34][NH:35]2)=[CH:31][CH:30]=1

Inputs

Step One
Name
4-benzyloxy-5-ethoxyindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C2C=CNC2=CC=C1OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C=CNC2=C1OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is obtained
CUSTOM
Type
CUSTOM
Details
A white powder is obtained (yield: 86%, m.p.=83°-84° C.)

Outcomes

Product
Name
Type
Smiles
OC1=CC=C2C=CNC2=C1OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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